molecular formula C10H7F4N3 B2782752 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine CAS No. 1005630-54-5

1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine

Cat. No.: B2782752
CAS No.: 1005630-54-5
M. Wt: 245.181
InChI Key: IIKSOROXFZKDFT-UHFFFAOYSA-N
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Description

1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine is a chemical compound characterized by the presence of a tetrafluorobenzyl group attached to a pyrazol-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine is unique due to the presence of both the tetrafluorobenzyl and pyrazol-4-amine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N3/c11-7-1-8(12)10(14)6(9(7)13)4-17-3-5(15)2-16-17/h1-3H,4,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKSOROXFZKDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CN2C=C(C=N2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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